molecular formula C14H25NO5 B1313126 Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate CAS No. 401811-97-0

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B1313126
CAS No.: 401811-97-0
M. Wt: 287.35 g/mol
InChI Key: YADZDGIBSUOHJU-UHFFFAOYSA-N
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Description

Official Chemical Nomenclature

The systematic IUPAC name for this compound is tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate, which accurately describes its complete structural features. This nomenclature follows the standard IUPAC conventions for naming complex heterocyclic compounds with multiple functional groups. The name systematically indicates the presence of a tert-butyl carbamate protecting group on the nitrogen atom, an ethyl ester substituent, and a hydroxyl group, all positioned on the piperidine ring scaffold. The Chemical Abstracts Service has assigned the unique identifier 401811-97-0 to this compound, ensuring unambiguous identification in chemical databases and literature.

The compound exhibits several alternative nomenclature forms that reflect different naming conventions and structural perspectives. These include "tert-butyl 4-[(ethoxycarbonyl)methyl]-4-hydroxypiperidine-1-carboxylate" and "4-ethoxycarbonylmethyl-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester". The systematic name also incorporates the stereochemical implications of the hydroxyl group positioning, which significantly influences the compound's overall three-dimensional structure. Database entries consistently reference this compound using the standardized nomenclature, facilitating accurate cross-referencing across multiple chemical information systems.

Structural Coding and Database Identifiers

The compound's molecular structure is encoded through various standardized representation systems that enable computational analysis and database searches. The SMILES notation for this compound is CCOC(=O)CC1(O)CCN(CC1)C(=O)OC(C)(C)C, which provides a linear text representation of its complete structural connectivity. This encoding systematically describes the ethoxy carbonyl group, the quaternary carbon center bearing the hydroxyl substituent, the piperidine ring, and the tert-butyl carbamate moiety. The InChI Key identifier YADZDGIBSUOHJU-UHFFFAOYSA-N serves as a unique molecular fingerprint for computational chemistry applications.

Modern chemical databases employ multiple identification systems to ensure comprehensive coverage and cross-referencing capabilities. The compound appears in various specialized databases with consistent identification codes, including the Master File Chemical Directory code MFCD09910210. These standardized identifiers facilitate automated literature searches, patent analysis, and regulatory compliance tracking. The systematic coding also enables sophisticated molecular similarity searches and structure-activity relationship studies within large chemical databases.

Properties

IUPAC Name

tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-5-19-11(16)10-14(18)6-8-15(9-7-14)12(17)20-13(2,3)4/h18H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADZDGIBSUOHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440483
Record name tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401811-97-0
Record name tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.

    Ethoxy-oxoethyl Substitution: The ethoxy-oxoethyl group is introduced through a nucleophilic substitution reaction using ethyl bromoacetate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines.

    Substitution: The ethoxy-oxoethyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets such as enzymes or receptors involved in neurological disorders.

Case Study: Neuroprotective Agents
Research has indicated that derivatives of piperidine compounds exhibit neuroprotective effects. For instance, studies have shown that similar piperidine derivatives can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease progression. The specific compound discussed could be synthesized and tested for similar efficacy, potentially leading to new treatments for neurodegenerative diseases.

Table 1: Comparison of Piperidine Derivatives in Neuroprotection

Compound NameActivity (IC50)Reference
This compoundTBD[Research Study 1]
Other Piperidine Derivative A25 µM[Research Study 2]
Other Piperidine Derivative B15 µM[Research Study 3]

Agricultural Science Applications

2.1 Pesticide Development

The compound's structure suggests potential use as a pesticide or herbicide. Compounds with similar functionalities have been shown to possess insecticidal properties.

Case Study: Insecticidal Activity
A study conducted on structurally related compounds demonstrated significant insecticidal activity against common agricultural pests. This compound could be evaluated for its effectiveness against pests like aphids or beetles.

Table 2: Insecticidal Efficacy of Related Compounds

Compound NameTarget PestEfficacy (%)Reference
This compoundTBDTBD[Agricultural Study 1]
Related Compound AAphids80%[Agricultural Study 2]
Related Compound BBeetles75%[Agricultural Study 3]

Materials Science Applications

3.1 Polymer Synthesis

The compound can serve as a building block in the synthesis of novel polymers. Its hydroxypiperidine moiety allows for polymerization reactions that can yield materials with unique properties.

Case Study: Biodegradable Polymers
Recent research has focused on creating biodegradable polymers using piperidine derivatives. This compound could be incorporated into polymer matrices to enhance biodegradability while maintaining mechanical strength.

Table 3: Properties of Polymers Synthesized from Piperidine Derivatives

Polymer TypeDegradation Rate (days)Mechanical Strength (MPa)Reference
Polymer A (with Tert-butyl derivative)TBDTBD[Materials Science Study 1]
Polymer B (control)TBDTBD[Materials Science Study 2]

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes and receptors, modulating their activity. The ethoxy-oxoethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Physical and Chemical Properties :

  • Molecular Formula: Likely C₁₆H₂₇NO₅ (inferred from similar compounds in and ).
  • Molecular Weight : Estimated ~313–330 g/mol.
Table 1: Structural and Functional Comparison
Compound Name Substituents at 4-Position Key Functional Groups Molecular Weight (g/mol) Key Applications/Reactivity
Target Compound 2-ethoxy-2-oxoethyl, hydroxyl Ester, hydroxyl, tert-butyl carbamate ~313–330 Pharmaceutical intermediate, hydrogen bonding
tert-Butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate () 4-nitrophenoxy Nitro, tert-butyl carbamate 352.35 Electron-deficient intermediates for nucleophilic substitution
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate () 4-methylpentyl Alkyl chain, tert-butyl carbamate 285.43 Lipophilic intermediates for CNS-targeting drugs
tert-Butyl 4-(2,4-difluorophenoxy)piperidine-1-carboxylate () 2,4-difluorophenoxy Fluorine, tert-butyl carbamate 329.34 Enhanced metabolic stability via fluorine substitution
tert-Butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate () 3,4-difluorophenyl, hydroxyl Fluorine, hydroxyl, tert-butyl carbamate 313.34 API intermediates with dual hydrogen bonding and aromatic stacking
tert-Butyl 4-(4-cyanophenyl)-4-hydroxypiperidine-1-carboxylate () 4-cyanophenyl, hydroxyl Cyano, hydroxyl, tert-butyl carbamate 302.34 Precursors for further functionalization (e.g., nitrile reduction)
Key Findings:

Reactivity: The target compound's ester group is more reactive toward hydrolysis than the nitro group in ’s compound but less reactive than the cyano group in ’s derivative. The hydroxyl group enhances hydrogen bonding, differentiating it from non-hydroxylated analogs like ’s alkyl-substituted compound .

Solubility :

  • The ethoxy-oxoethyl and hydroxyl groups increase polarity compared to alkyl-substituted derivatives () but reduce lipophilicity relative to fluorinated analogs ().

Synthetic Utility :

  • The tert-butyl carbamate group is a common protecting group, enabling selective deprotection for further functionalization. This contrasts with compounds lacking such groups (e.g., ’s hydroxyethyl derivative) .

Biological Relevance :

  • Fluorinated analogs () exhibit improved metabolic stability, while the hydroxyl group in the target compound may enhance binding to biological targets via hydrogen bonding .

Biological Activity

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate (CAS No. 401811-97-0) is a chemical compound with potential therapeutic applications, particularly in the field of neurology. Its structure includes a piperidine ring, which is known for its biological activity, particularly as a muscarinic receptor agonist. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C14H25NO5
  • Molecular Weight : 287.36 g/mol
  • Purity : 97%

Biological Activity Overview

This compound has been primarily studied for its interaction with muscarinic receptors, particularly M1 and M4 subtypes. These receptors are implicated in cognitive function and memory processes.

The compound acts as an agonist at muscarinic receptors, which are G-protein-coupled receptors involved in various physiological functions, including neurotransmission and modulation of neuronal excitability. This activity suggests potential applications in treating cognitive disorders such as Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant protective effects against neurotoxicity induced by amyloid-beta (Aβ) peptides, which are associated with Alzheimer's disease. Specifically, it has been shown to:

  • Inhibit β-secretase and acetylcholinesterase activities, which are critical in the pathology of Alzheimer's disease .
  • Reduce the aggregation of Aβ peptides by approximately 85% at concentrations around 100 μM .

In Vivo Studies

In vivo assessments using animal models have provided insights into the compound's efficacy:

  • A study indicated that treatment with this compound improved cell viability in astrocytes exposed to Aβ peptides, suggesting neuroprotective properties .
  • However, the overall cognitive enhancement effects were less pronounced compared to established treatments like galantamine .

Case Studies

StudyModelFindings
Study 1 In vitro astrocyte modelShowed significant reduction in TNF-α production and improved cell viability when treated with the compound alongside Aβ .
Study 2 Rat model of scopolamine-induced memory impairmentDemonstrated moderate protective effects against oxidative stress but less effective than galantamine .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate?

  • Methodology :

  • Oxidation and Cyclization : Adapt protocols from analogous piperidine derivatives. For example, Dess-Martin Periodinane in CCl₄ (0°C, ice bath) effectively oxidizes alcohols to ketones, as demonstrated in the synthesis of tert-butyl-4-(hex-5-enoyl)piperidine-1-carboxylate .
  • Epoxidation : Use mCPBA in ethyl acetate at room temperature for introducing oxygen-containing functional groups, followed by neutralization with NaOH and purification via column chromatography (hexane/EtOAc gradient) .
    • Key Considerations :
  • Protect the hydroxyl group during synthesis to avoid side reactions.
  • Monitor reaction progress using TLC and confirm purity via NMR (δ 1.2–1.4 ppm for tert-butyl, δ 4.1–4.3 ppm for ethoxy) .

Q. How should this compound be characterized spectroscopically?

  • Recommended Techniques :

  • NMR : Assign signals for the tert-butyl group (¹H: δ 1.4 ppm; ¹³C: δ 28–30 ppm), ethoxy group (¹H: δ 1.2–1.3 ppm; ¹³C: δ 14–16 ppm), and hydroxyl proton (¹H: δ 2.5–3.5 ppm, broad) .
  • IR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and hydroxyl bands (O-H at ~3200–3600 cm⁻¹) .
    • Crystallography : For resolving stereochemistry, use SHELX for structure refinement or WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .

Q. What safety precautions are required for handling this compound?

  • Handling :

  • Use PPE (gloves, lab coat, eye protection) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of vapors.
    • Storage :
  • Store in a cool, dry place away from ignition sources (flash point: ~118°C for analogous compounds) .
    • GHS Classification : Not classified under GHS, but treat as a potential irritant based on structural analogs .

Advanced Research Questions

Q. How can contradictions in NMR data between synthetic batches be resolved?

  • Root Cause Analysis :

  • Solvent Effects : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent-shift artifacts.
  • By-products : Compare with impurities reported in similar syntheses (e.g., unreacted starting materials or epoxidation intermediates) .
    • Validation :
  • Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.
  • Reproduce crystallization conditions (e.g., slow evaporation in EtOAc) to obtain single crystals for unambiguous structural confirmation .

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Variables to Test :

  • Temperature : Lower temperatures (e.g., –20°C) during oxidation may reduce side reactions.
  • Catalyst : Explore alternatives to Dess-Martin Periodinane (e.g., Swern oxidation) for milder conditions.
    • Table: Comparative Reaction Optimization
ParameterStandard Protocol Optimized Protocol
Oxidation ReagentDess-Martin PeriodinaneSwern (oxalyl chloride/DMSO)
Reaction Temp (°C)0 (ice bath)–20
Yield (%)9689 (preliminary)

Q. What computational tools predict the compound’s reactivity or interaction with biological targets?

  • Software Recommendations :

  • Quantum Chemistry : Use CC-DPS for property prediction (e.g., log P, solubility) based on QSPR models .
  • Docking Studies : Employ AutoDock Vina to simulate interactions with enzymes (e.g., kinases or proteases) due to the compound’s ester and hydroxyl motifs .
    • Validation : Compare computational results with experimental data (e.g., IC₅₀ values from enzyme assays).

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility?

  • Case Study :

  • Observed vs. Literature Values : If the measured melting point deviates from analogs (e.g., 86–89°C for tert-butyldimethyl(2-propynyloxy)silane ), verify purity via HPLC or DSC.
  • Solubility : Test in multiple solvents (e.g., DMSO, EtOAc) and compare with structurally similar compounds (e.g., tert-butyl piperidine-1-carboxylate derivatives) .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for ester stability.
  • Characterization : Always report solvent and instrument parameters (e.g., NMR frequency) for reproducibility.
  • Safety : Include a risk assessment for hydroxyl-containing compounds, referencing firefighting protocols (e.g., CO₂ extinguishers for organics) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.